molecular formula C6H8N2O B12967724 3-(1H-imidazol-2-yl)propanal CAS No. 916511-15-4

3-(1H-imidazol-2-yl)propanal

Cat. No.: B12967724
CAS No.: 916511-15-4
M. Wt: 124.14 g/mol
InChI Key: JJMTYUUFWCZEAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-imidazol-2-yl)propanal is an organic compound featuring an imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups.

Industrial Production Methods: Industrial production methods for imidazole derivatives often involve multi-step processes that ensure high yield and purity. These methods may include the use of protective groups, selective deprotection, and purification steps to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: 3-(1H-imidazol-2-yl)propanal undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products:

Scientific Research Applications

3-(1H-imidazol-2-yl)propanal has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1H-imidazol-2-yl)propanal involves its interaction with molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the compound may interact with nucleophilic sites on proteins, altering their function and leading to various biological effects .

Comparison with Similar Compounds

    1H-imidazole: The parent compound of imidazole derivatives.

    2-methylimidazole: A methyl-substituted derivative with similar properties.

    4,5-diphenylimidazole: A more complex derivative with additional phenyl groups.

Uniqueness: 3-(1H-imidazol-2-yl)propanal is unique due to the presence of the propanal group, which imparts distinct reactivity and potential biological activity. This structural feature allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

916511-15-4

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

IUPAC Name

3-(1H-imidazol-2-yl)propanal

InChI

InChI=1S/C6H8N2O/c9-5-1-2-6-7-3-4-8-6/h3-5H,1-2H2,(H,7,8)

InChI Key

JJMTYUUFWCZEAA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N1)CCC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.